5-Chloro-4-(chlorosulfonyl)furan-2-carboxylic acid
CAS No.: 2137610-41-2
Cat. No.: VC4364020
Molecular Formula: C5H2Cl2O5S
Molecular Weight: 245.03
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2137610-41-2 |
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Molecular Formula | C5H2Cl2O5S |
Molecular Weight | 245.03 |
IUPAC Name | 5-chloro-4-chlorosulfonylfuran-2-carboxylic acid |
Standard InChI | InChI=1S/C5H2Cl2O5S/c6-4-3(13(7,10)11)1-2(12-4)5(8)9/h1H,(H,8,9) |
Standard InChI Key | VMJWIBPOEHMVKO-UHFFFAOYSA-N |
SMILES | C1=C(OC(=C1S(=O)(=O)Cl)Cl)C(=O)O |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 5-chloro-4-(chlorosulfonyl)furan-2-carboxylic acid features a furan core substituted at positions 2, 4, and 5 (Figure 1). Key structural attributes include:
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Furan Ring: A heterocyclic aromatic system with oxygen at position 1.
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Chlorosulfonyl Group (-SO₂Cl): Positioned at C4, this group confers electrophilic reactivity, enabling nucleophilic substitution or sulfonamide formation .
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Carboxylic Acid (-COOH): Located at C2, this moiety allows for salt formation, esterification, or amide coupling .
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Chlorine Atom: At C5, this substituent enhances steric and electronic effects on the ring .
Table 1: Molecular Descriptors
The planar furan ring and electron-withdrawing groups create a polarized electronic environment, favoring reactions at the sulfonyl chloride and carboxylic acid sites .
Synthesis and Manufacturing
Synthetic routes to 5-chloro-4-(chlorosulfonyl)furan-2-carboxylic acid remain sparsely documented, but analogous halogenated furans provide insight:
Chlorosulfonation of Furan Precursors
A patent (CN1037511A) describes the preparation of 5-chloro-3-chlorosulfonyl-2-thiophene carboxylic acid ester via iron-catalyzed chlorination . By analogy, the furan analog could involve:
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Sulfonation: Treatment of 5-chlorofuran-2-carboxylic acid with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–30°C) .
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Chlorination: Subsequent reaction with chlorine gas (Cl₂) in dichloromethane or tetrachloroethane, catalyzed by FeCl₃ .
Multi-Step Organic Synthesis
A pharmaceutical synthesis pathway (Supporting Information, RSC) for related quinoxalinone derivatives involves:
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Oxidation: Conversion of methyl esters to carboxylic acids using NaIO₄/OsO₄ .
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Coupling Reactions: Amide bond formation via COMU or PyBrop reagents .
While direct evidence is lacking, these methods suggest plausible routes for introducing sulfonyl chloride groups onto furan scaffolds .
The chlorosulfonyl group likely reduces solubility in polar solvents relative to non-halogenated analogs . Stability under ambient conditions remains unverified, but sulfonyl chlorides generally require dry, inert storage .
Reactivity and Functionalization
The compound’s reactivity centers on two key groups:
Chlorosulfonyl Group (-SO₂Cl)
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Nucleophilic Substitution: Reacts with amines to form sulfonamides, a common motif in drug design .
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Hydrolysis: Converts to sulfonic acids (-SO₃H) in aqueous media, potentially useful in polymer chemistry.
Carboxylic Acid (-COOH)
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